molecular formula C16H11ClF3NO5S B2805108 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-76-1

6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2805108
CAS RN: 866134-76-1
M. Wt: 421.77
InChI Key: ZMWGCOAFDFFOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClF3NO5S and its molecular weight is 421.77. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Total Synthesis of δ-®-Coniceine and Indolizidine 209B The protodeboronation process, in which this compound plays a crucial role, was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the compound’s utility in the synthesis of complex organic molecules .

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

Functional Group Transformations

The compound can be used in various functional group transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Borylation Approaches

The compound can be used in various borylation approaches, which have been developed over the years . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Hydrogenation of Unactivated Alkenes

The compound can be used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

properties

IUPAC Name

6-chloro-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO5S/c17-10-4-5-13-12(7-10)21(8-14(26-13)15(22)23)27(24,25)11-3-1-2-9(6-11)16(18,19)20/h1-7,14H,8H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWGCOAFDFFOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.